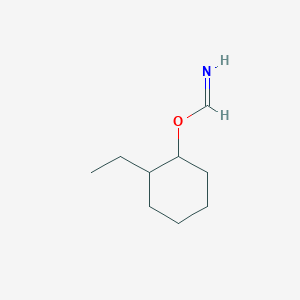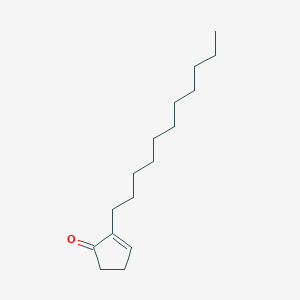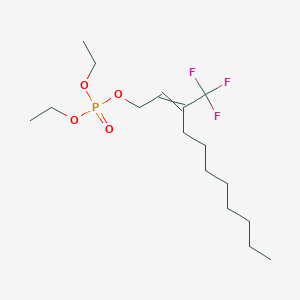
Diethyl 3-(trifluoromethyl)undec-2-EN-1-YL phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a phosphate group, which is essential in many biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate typically involves the reaction of diethyl phosphate with a suitable trifluoromethylated alkene. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of trifluoromethylated compounds.
Applications De Recherche Scientifique
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s phosphate group makes it relevant in studies involving phosphorylation processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate involves its interaction with molecular targets through its phosphate and trifluoromethyl groups. The phosphate group can participate in phosphorylation reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Trifluoromethylated alkenes: Do not contain the phosphate group, limiting their applications in biological studies.
Uniqueness
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is unique due to the presence of both the trifluoromethyl and phosphate groups, which confer distinct reactivity and potential applications. This combination makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
821799-35-3 |
|---|---|
Formule moléculaire |
C16H30F3O4P |
Poids moléculaire |
374.38 g/mol |
Nom IUPAC |
diethyl 3-(trifluoromethyl)undec-2-enyl phosphate |
InChI |
InChI=1S/C16H30F3O4P/c1-4-7-8-9-10-11-12-15(16(17,18)19)13-14-23-24(20,21-5-2)22-6-3/h13H,4-12,14H2,1-3H3 |
Clé InChI |
ZJVNXJBLDOPJGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CCOP(=O)(OCC)OCC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


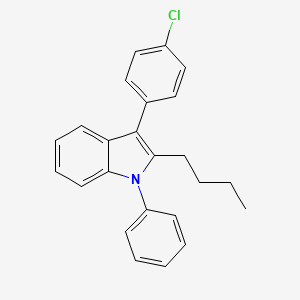
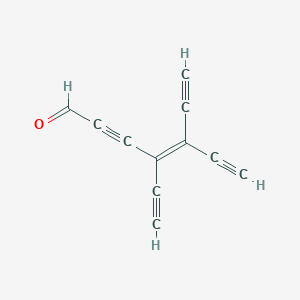

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
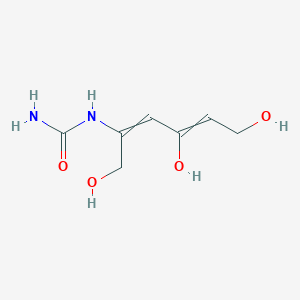
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
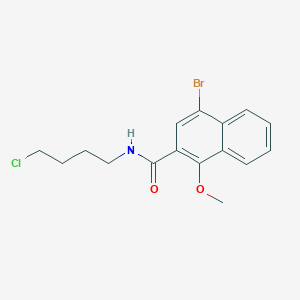
![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
